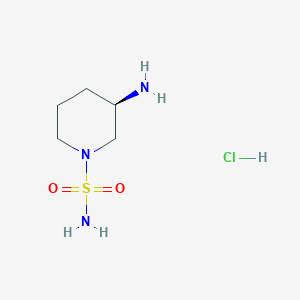
tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate is an organic compound that features a tert-butyl ester group, an amino group, and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This can be achieved using various methods, including:
Direct Esterification: The carboxylic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Transesterification: The carboxylic acid is first converted to a methyl or ethyl ester, which is then transesterified with tert-butyl alcohol using a base catalyst, such as sodium methoxide or sodium ethoxide.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Substitution: Acyl chlorides, sulfonyl chlorides, or isocyanates in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Amides, sulfonamides, or carbamates.
Scientific Research Applications
tert-Butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the naphthalene ring can participate in π-π stacking interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate can be compared with other similar compounds, such as:
tert-Butyl (3R)-3-amino-3-phenylpropanoate: This compound has a phenyl ring instead of a naphthalene ring, which affects its electronic and steric properties.
tert-Butyl (3R)-3-amino-3-benzylpropanoate: This compound has a benzyl group instead of a naphthalene ring, which influences its reactivity and biological activity.
The uniqueness of this compound lies in its combination of a tert-butyl ester group, an amino group, and a naphthalene ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C17H21NO2/c1-17(2,3)20-16(19)11-15(18)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11,18H2,1-3H3/t15-/m1/s1 |
InChI Key |
WGTPOXLMCYURMA-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC=CC2=CC=CC=C21)N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


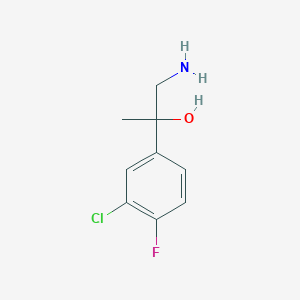
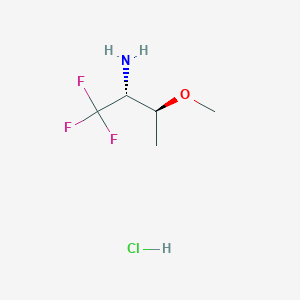
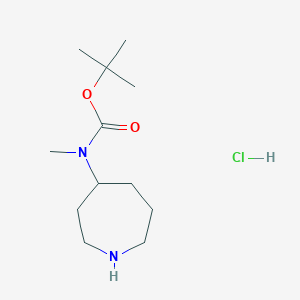
![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
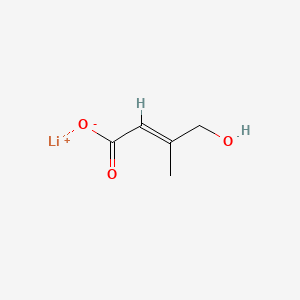
![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)
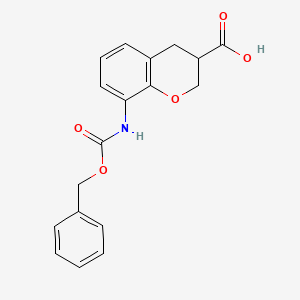
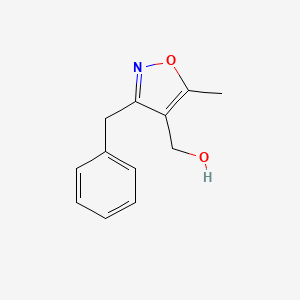
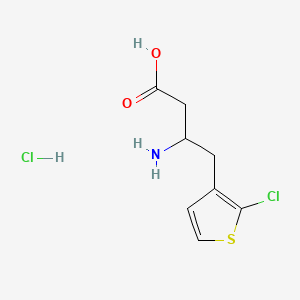
![[2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)
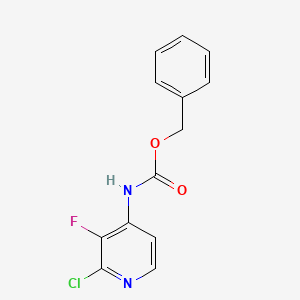
![(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B13503714.png)
